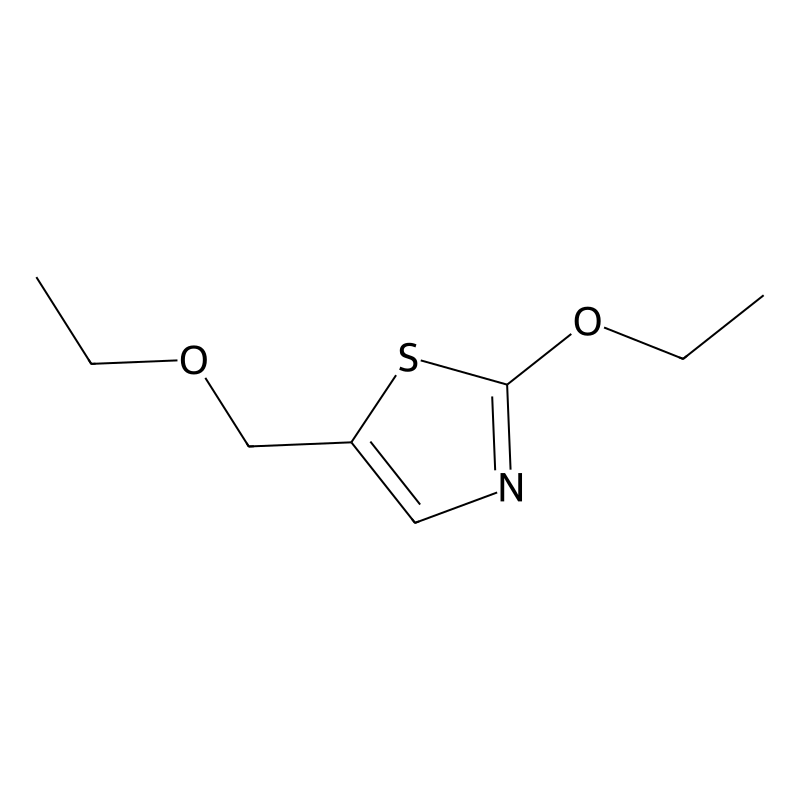

2-Ethoxy-5-(ethoxymethyl)thiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant Activity

Scientific Field: Medicinal Chemistry

Summary of Application: Thiazole derivatives have been found to exhibit antioxidant activity.

Methods of Application: The antioxidant activity of these compounds is typically assessed using assays that measure their ability to inhibit the formation of free radicals.

Results or Outcomes: In one study, a specific aminothiazole derivative showed an ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation.

Antibacterial and Antioxidant Activities

Summary of Application: Thiazole-based Schiff base compounds have demonstrated significant antibacterial and antioxidant activities.

Methods of Application: These compounds were synthesized using both conventional methods and green approaches with ZnO nanoparticles as a catalyst. Their antibacterial activity was tested against E. coli and S.

Results or Outcomes: Among the synthesized compounds, some showed good activities towards E. coli and S. Two compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL).

2-Ethoxy-5-(ethoxymethyl)thiazole is a thiazole derivative characterized by its unique structural features, including an ethoxy group and an ethoxymethyl substituent. Its chemical formula is , with a molecular weight of approximately 157.23 g/mol. The compound is known for its potential applications in various fields, particularly in medicinal chemistry due to its biological activities and reactivity.

- Nucleophilic Substitution: The ethoxy group can act as a leaving group, allowing nucleophiles to attack the carbon atom adjacent to the thiazole ring.

- Oxidation: 2-Ethoxy-5-(ethoxymethyl)thiazole can undergo oxidation, particularly at the thiazole ring, resulting in the formation of sulfoxides or sulfones.

- Cross-Coupling Reactions: This compound can be involved in transition-metal-catalyzed cross-coupling reactions, which are significant in synthesizing more complex organic molecules .

Research indicates that thiazole derivatives, including 2-Ethoxy-5-(ethoxymethyl)thiazole, exhibit various biological activities. These may include:

- Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications as antibacterial agents.

- Antitumor Activity: Some thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation, indicating that 2-Ethoxy-5-(ethoxymethyl)thiazole may also possess similar properties.

- Inhibition of Enzymatic Activity: Thiazoles are often investigated for their role in inhibiting specific enzymes, which could be relevant for therapeutic applications .

The synthesis of 2-Ethoxy-5-(ethoxymethyl)thiazole can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via condensation of appropriate aldehydes with thiazole derivatives under acidic or basic conditions.

- Alkylation Reactions: Ethyl bromide or iodide can be used to alkylate the thiazole nitrogen, introducing the ethoxy group.

- Mitsunobu Reaction: This method allows for the formation of ethers from alcohols and activated carboxylic acids, providing a route to synthesize the ethoxymethyl group

2-Ethoxy-5-(ethoxymethyl)thiazole has potential applications in various domains:

- Pharmaceutical Industry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or cancer.

- Agricultural Chemistry: Its antimicrobial properties suggest possible use as a pesticide or fungicide.

- Material Science: The compound can be utilized in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 2-Ethoxy-5-(ethoxymethyl)thiazole have focused on its binding affinities with various biological targets. These studies typically involve:

- Molecular Docking Simulations: To predict how well the compound binds to specific enzymes or receptors.

- In vitro Assays: Evaluating the biological activity against target pathogens or cell lines to determine efficacy and toxicity profiles.

Such studies are crucial for understanding the compound's potential therapeutic uses and safety.

Several compounds share structural similarities with 2-Ethoxy-5-(ethoxymethyl)thiazole. Here are a few notable examples:

The uniqueness of 2-Ethoxy-5-(ethoxymethyl)thiazole lies in its dual ethyl substituents that enhance solubility and potentially increase biological activity compared to simpler thiazoles.